molecular formula C9H15N3O2S B12338326 1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI)

1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI)

Cat. No.: B12338326
M. Wt: 229.30 g/mol
InChI Key: YQPIMJFHCWZXTC-MLWJPKLSSA-N
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Description

1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI) is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This particular compound is notable for its unique structure, which includes a propanoic acid chain, a dimethylamino group, and a thioxo group.

Preparation Methods

The synthesis of 1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI) involves several steps. The primary synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is typically formed through the cyclization of a precursor molecule containing nitrogen atoms.

    Introduction of the Propanoic Acid Chain: The propanoic acid chain is introduced through a series of reactions, including alkylation and oxidation.

    Addition of the Dimethylamino Group: The dimethylamino group is added through a substitution reaction, where a suitable leaving group is replaced by the dimethylamino group.

    Incorporation of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, where a sulfur-containing reagent is used to replace a hydrogen atom.

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI) undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Addition: Addition reactions can occur at the double bonds or the imidazole ring, leading to the formation of addition products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI) has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used as a reagent in various chemical reactions.

    Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It is also used as a probe to investigate cellular processes.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and as a modulator of biological pathways.

    Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The imidazole ring plays a crucial role in these interactions, as it can form hydrogen bonds and coordinate with metal ions. The dimethylamino and thioxo groups also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI) can be compared with other imidazole derivatives, such as:

    1H-Imidazole-4-propanoic acid: This compound lacks the dimethylamino and thioxo groups, making it less complex and potentially less active in certain applications.

    1H-Imidazole-5-propanoic acid: This isomer has the propanoic acid chain attached at a different position on the imidazole ring, leading to different chemical and biological properties.

    3-(1H-Imidazol-4-yl)propionic acid: This compound has a similar structure but lacks the dimethylamino and thioxo groups, making it less versatile in chemical reactions.

The uniqueness of 1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI) lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

methyl (2S)-2-(dimethylamino)-3-(2-sulfanylidene-1,5-dihydroimidazol-5-yl)propanoate

InChI

InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5-7H,4H2,1-3H3,(H,11,15)/t6?,7-/m0/s1

InChI Key

YQPIMJFHCWZXTC-MLWJPKLSSA-N

Isomeric SMILES

CN(C)[C@@H](CC1C=NC(=S)N1)C(=O)OC

Canonical SMILES

CN(C)C(CC1C=NC(=S)N1)C(=O)OC

Origin of Product

United States

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